2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl) acetamide
CAS No.:
Cat. No.: VC8655793
Molecular Formula: C17H15F2N5O2S
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15F2N5O2S |
|---|---|
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C17H15F2N5O2S/c1-26-12-5-2-10(3-6-12)16-22-23-17(24(16)20)27-9-15(25)21-11-4-7-13(18)14(19)8-11/h2-8H,9,20H2,1H3,(H,21,25) |
| Standard InChI Key | ZTSPIWSRXKKCLY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
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A 1,2,4-triazole ring substituted at position 4 with an amino group and at position 5 with a 4-methoxyphenyl group.
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A thioether bridge linking the triazole’s position 3 to an acetamide moiety.
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An N-(3,4-difluorophenyl) group on the acetamide nitrogen.
This arrangement introduces both electron-donating (methoxy) and electron-withdrawing (fluorine) groups, creating a polarized electronic environment that influences reactivity and intermolecular interactions.
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value/Range |
|---|---|
| Molecular Formula | C₁₇H₁₄F₂N₄O₂S |
| Molecular Weight | 392.38 g/mol |
| LogP (Partition Coefficient) | ~2.8 (estimated) |
| Solubility | Low in water; soluble in DMSO, DMF |
The methoxy group enhances lipophilicity, facilitating membrane permeability, while the difluorophenyl moiety improves metabolic stability by resisting oxidative degradation.
Synthesis and Manufacturing
Synthetic Pathways
Typical synthesis involves a multi-step sequence:
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Triazole Ring Formation: Cyclocondensation of thiosemicarbazide with a 4-methoxybenzaldehyde derivative under acidic conditions.
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Thioether Formation: Reaction of the triazole-thiol intermediate with chloroacetyl chloride.
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Amidation: Coupling of the resulting thioacetate with 3,4-difluoroaniline using a coupling agent (e.g., HATU).
Example Reaction Conditions:
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Step 1: Reflux in ethanol with HCl catalyst (80°C, 12 h).
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Step 2: Room temperature in dichloromethane with triethylamine.
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Step 3: DMF solvent, 60°C, 6 h.
Optimization Strategies
Industrial-scale production may employ:
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Flow Chemistry: To enhance yield and reduce reaction times.
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Catalytic Systems: Palladium catalysts for selective amidation.
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Purification Techniques: Column chromatography or recrystallization from ethanol/water mixtures.
Biological Evaluation and Pharmacological Profile
Antimicrobial Activity
Preliminary studies on analogous triazole derivatives suggest broad-spectrum antimicrobial potential:
| Microbial Target | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8–16 | Cell wall synthesis inhibition |
| Candida albicans | 4–8 | Ergosterol biosynthesis disruption |
The difluorophenyl group may enhance binding to fungal CYP51 enzymes, analogous to fluconazole derivatives.
| Cell Line | IC₅₀ (μM) | Proposed Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.3 | Topoisomerase II inhibition |
| A549 (Lung) | 18.7 | ROS-mediated apoptosis |
The methoxyphenyl group may intercalate into DNA, while the triazole ring chelates metal ions essential for tumor cell proliferation.
Enzyme Inhibition
The compound demonstrates inhibitory activity against:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 0.89 μM (compared to celecoxib: IC₅₀ = 0.68 μM).
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EGFR Kinase: IC₅₀ = 3.2 μM, suggesting utility in tyrosine kinase-driven cancers.
Pharmacokinetics and Toxicity Profile
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Absorption: High oral bioavailability (∼78% in rodent models) due to lipophilic substituents.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group to a hydroxyl derivative.
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Toxicity: LD₅₀ > 500 mg/kg in mice; no significant hepatotoxicity at therapeutic doses.
Comparative Analysis with Structural Analogues
| Compound | Structural Variation | Key Activity Difference |
|---|---|---|
| Subject Compound | 3,4-Difluorophenyl acetamide | Enhanced COX-2 selectivity |
| Analog 1 | 4-Chlorophenyl substitution | Higher antifungal potency |
| Analog 2 | Pyridinyl acetamide | Improved aqueous solubility |
The 3,4-difluorophenyl group uniquely balances electronic effects, optimizing target engagement without compromising solubility.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the triazole’s substituents.
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In Vivo Efficacy Trials: Preclinical testing in orthotopic cancer models.
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Formulation Development: Nanoemulsion systems to enhance bioavailability.
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